2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S3/c1-20-11-4-6-12(7-5-11)22-10-15(19)18-16-17-13(9-23-16)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXWOHQVFXRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a coupling reaction, such as Suzuki or Stille coupling, to attach the thiophene ring to the thiazole core.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions where the methoxyphenyl group is introduced to the thiazole-thiophene intermediate.
Final acetamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl group or the thiophene ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiazole and thiophene rings can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include:
- Substituents on the thiazole ring : e.g., 4-(p-tolyl), 4-(4-methoxyphenyl), or 4-(thiophen-2-yl).
- Modifications to the acetamide side chain : e.g., piperazine, triazole, or benzimidazole derivatives.
- Heterocyclic extensions: e.g., coumarin (), quinoxaline (), or benzothiazole ().
Physicochemical Properties
*Calculated based on molecular formulas.
Pharmacological Profiles
- MMP Inhibition: Piperazine-containing analogs (e.g., compounds 13–18 in ) inhibit matrix metalloproteinases (MMPs) with IC₅₀ values in the nanomolar range. The methoxyphenylthio group in the target compound may enhance selectivity for MMP-9 over MMP-2 .
- Antitumor Activity : Benzothiazole-acetamide hybrids () show sub-micromolar potency against cancer cell lines. The thiophen-2-yl group in the target compound could improve DNA intercalation or kinase inhibition .
- Antimicrobial Activity : Thiazole-triazole hybrids () exhibit MIC values of 6.25–12.5 µg/mL against S. aureus and E. coli. The (4-methoxyphenyl)thio group may reduce bacterial resistance .
Key Research Findings
Piperazine vs. Thioether Side Chains : Piperazine derivatives () exhibit higher water solubility but lower BBB penetration than thioether analogs like the target compound .
Thiophene Substitution : Thiophen-2-yl groups () improve binding to tyrosine kinases (e.g., VEGFR-2) compared to phenyl or tolyl groups .
SAR Insights :
Biological Activity
The compound 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores its biological activity, mechanisms of action, synthesis, and potential applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring, a thiophene ring, and a methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Thiophene Ring : Coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Methoxyphenyl Group : Nucleophilic substitution reactions.
- Final Acetamide Formation : Optimization for yield and purity using catalysts.
The specific biological targets of this compound remain largely unknown; however, its structural similarities to other thiazole derivatives suggest potential antimicrobial and antiviral properties. Compounds in this class have been shown to inhibit type III secretion systems in Gram-negative bacteria, which could imply a similar mechanism for this compound.
Antimicrobial Activity
Research into related thiazole derivatives indicates that modifications to the N-aryl amide group can significantly enhance antimicrobial activity. For example, studies have demonstrated that certain thiazole analogs exhibit potent activity against Plasmodium falciparum, the causative agent of malaria, with low cytotoxicity in mammalian cell lines .
| Compound | Activity | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| Thiazole Derivative A | Antimalarial | 0.25 | Low |
| Thiazole Derivative B | Antibacterial | 0.15 | Moderate |
Case Studies
- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. The most effective compounds demonstrated an IC50 value significantly lower than traditional treatments, suggesting their potential as new therapeutic agents .
- Leishmanicidal Activity : Hybrid compounds combining thiazole with other scaffolds showed promising results against Leishmania infantum. These compounds exhibited low toxicity towards mammalian cells while effectively reducing the survival rate of intracellular amastigotes .
- Antiviral Potential : Thiazole derivatives have also been evaluated for their antiviral properties, particularly against viruses like HCV and HIV. Some derivatives demonstrated significant inhibition of viral replication with low cytotoxicity in human cell lines .
Research Applications
The compound's unique structure positions it as a valuable candidate in various research fields:
- Medicinal Chemistry : Investigated for its potential as a pharmacophore in drug design due to its promising biological activities.
- Materials Science : Explored for applications in organic electronics, such as OLEDs and OPVs, owing to its electronic properties.
- Biological Studies : Ongoing research aims to elucidate its interactions with proteins and nucleic acids to better understand its mechanism of action.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing precursor (e.g., 4-methoxyphenylthiol) with a chloroacetamide intermediate (e.g., 2-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) . Solvent choice (e.g., acetone, dichloromethane) and reaction time (typically 10–24 hours) significantly influence yield. Optimization may involve adjusting stoichiometry, temperature (room temperature to reflux), or using phase-transfer catalysts. Reaction progress should be monitored via TLC or HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.5–8.2 ppm), and acetamide (δ 2.1–2.4 ppm for CH₃) moieties .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate the acetamide and thioether groups .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or solvent effects. Recrystallization (e.g., ethanol/acetone mixtures) and 2D NMR (COSY, HSQC) can resolve ambiguities .
Advanced: How do structural modifications (e.g., substituents on the thiophene or thiazole rings) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Thiophene substitution : Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to biological targets (e.g., kinases) by increasing electrophilicity .
- Thiazole modifications : Bulky substituents (e.g., phenyl, tolyl) may improve selectivity but reduce solubility .
- Methoxy group : The 4-methoxy group on the phenylthio moiety can modulate lipophilicity and membrane permeability .
Computational modeling (e.g., molecular docking with COX-1/2 or HDAC enzymes) and in vitro assays (e.g., cytotoxicity screens) are recommended to validate hypotheses .
Advanced: What crystallographic insights explain the compound’s stability and intermolecular interactions?
Answer:
X-ray crystallography reveals:
- Torsional angles : The dihedral angle between the thiophene and thiazole rings (~79.7°) impacts packing efficiency and stability .
- Hydrogen bonding : N–H⋯N interactions (e.g., between the acetamide NH and thiazole N) form infinite 1D chains, enhancing thermal stability .
- π-π stacking : Aromatic rings (thiophene, methoxyphenyl) contribute to lattice energy. Solvent-free crystallization (e.g., slow evaporation from methanol/acetone) yields stable polymorphs .
Basic: How should researchers design initial biological assays to evaluate this compound’s therapeutic potential?
Answer:
- Target selection : Prioritize enzymes/pathways linked to thiazole/thiophene derivatives (e.g., cyclooxygenases, histone deacetylases) .
- In vitro screens : Use cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) at concentrations ≤50 μM to assess cytotoxicity and IC₅₀ values .
- Controls : Include reference inhibitors (e.g., aspirin for COX, vorinostat for HDAC) and solvent-only controls.
Advanced: What computational methods can predict the compound’s pharmacokinetic properties and toxicity?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity or Ames mutagenicity based on structural alerts (e.g., thioether groups) .
- MD simulations : Assess binding stability with target proteins (e.g., COX-2) over 100-ns trajectories using GROMACS or AMBER .
Basic: How can researchers address low yields or purity during synthesis?
Answer:
- Low yields : Increase reaction time (up to 24 hours), use anhydrous solvents, or replace K₂CO₃ with stronger bases (e.g., DBU) .
- Impurities : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
- Byproducts : Characterize via LC-MS and adjust stoichiometry to minimize side reactions (e.g., over-alkylation) .
Advanced: What strategies are effective for analyzing enantiomeric purity if chiral centers are introduced?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Circular dichroism (CD) : Compare experimental spectra with DFT-calculated CD curves for absolute configuration assignment .
- Crystallography : Resolve enantiomers via X-ray diffraction if single crystals are obtainable .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential sulfur-containing vapors .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- SPR/BLI : Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
